molecular formula C40H58O3 B8521272 (R)-1-octadecyl-3-trityl-glycerol CAS No. 38169-74-3

(R)-1-octadecyl-3-trityl-glycerol

Cat. No. B8521272
CAS RN: 38169-74-3
M. Wt: 586.9 g/mol
InChI Key: WPDRLJPASQLFJY-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-octadecyl-3-trityl-glycerol is a useful research compound. Its molecular formula is C40H58O3 and its molecular weight is 586.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-octadecyl-3-trityl-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-octadecyl-3-trityl-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38169-74-3

Product Name

(R)-1-octadecyl-3-trityl-glycerol

Molecular Formula

C40H58O3

Molecular Weight

586.9 g/mol

IUPAC Name

(2R)-1-octadecoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3/t39-/m1/s1

InChI Key

WPDRLJPASQLFJY-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

51.69 Grams (150 mmol) of batylalcohol and 62.73 g (225 mmol) freshly recrystallized tritylchloride are dissolved at 35° C. in 350 ml methylene chloride. (Note: It is recommended that the tritylchloride be freshly recrystallized from halpasol, trademark for a petroleum ether fraction, b.p. 100°-120° C.). During 15 minutes, 22.77 g (225 mmol; 31.38 ml) triethylamine is added dropwise to the stirred solution at 30°-35° C. (cooling with a water bath). The reaction is continued for six hours at ambient temperature. (Note: It is recommended that a control TLC be done to make sure that the reaction is complete). The solution is then washed with 300 ml of a NaHCO3 solution (1%), dried over anhydrous sodium sulfate, filtered and evaporated under vacuum. The oily residue (155 g) is dissolved in 660 ml acetonitrile by warming up to 70° C. with stirring. After cooling to room temperature the title product crystallizes (preferentially after adding a few seed crystals). Crystallization is completed by standing overnight at ambient temperature. The crystallizate is filtered off to yield 82.5 g (93.7%) of crude product (m.p. 53°-55° C.) which can be used for the following step without purification. Recrystallization from halpasol (310 ml) yields 71 g (80%) of pure tritylbatylalcohol. B. In a similar way, introduction of the 3-O-trityl function is accomplished for each 1-O-R-glycerol of Example 2-B.
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.38 mL
Type
reactant
Reaction Step Three
Yield
93.7%

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